An In-Depth Technical Guide to (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
An In-Depth Technical Guide to (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, the hydrochloride salt of the pharmacologically active enantiomer of baclofen. This document delves into its physicochemical characteristics, analytical methodologies for its characterization, its pharmacological profile as a selective GABAB receptor agonist, and a detailed protocol for its enantioselective synthesis. The information presented herein is intended to support researchers and drug development professionals in their work with this compound, providing a foundation of scientific data and practical insights.
Introduction
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as (S)-baclofen hydrochloride, is a gamma-aminobutyric acid (GABA) analogue. It is the (S)-enantiomer of the widely used muscle relaxant and antispastic agent, baclofen[1]. The pharmacological activity of racemic baclofen resides almost exclusively in the (S)-enantiomer, which acts as a potent and selective agonist for the GABAB receptor[1]. Understanding the fundamental properties of this specific enantiomer is crucial for the development of more targeted therapeutics with potentially improved efficacy and reduced side effects. This guide aims to provide a detailed technical resource on the basic properties of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, consolidating essential data for researchers in medicinal chemistry, pharmacology, and pharmaceutical development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Structure and General Properties
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IUPAC Name: (3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride[2]
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Synonyms: (S)-Baclofen hydrochloride, S(-)-Baclofen HCl[2]
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CAS Number: 63701-56-4[3]
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Molecular Formula: C₁₀H₁₃Cl₂NO₂[3]
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Molecular Weight: 250.12 g/mol [3]
Quantitative Physicochemical Data
The following table summarizes key quantitative physicochemical parameters for (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride. Where data for the specific (S)-enantiomer hydrochloride is not available, data for the racemate (baclofen) is provided as a close approximation and is noted accordingly.
| Property | Value | Source |
| pKa | pKa₁: 3.87 ± 0.1 (Carboxylic acid) pKa₂: 9.62 ± 0.1 (Amine) | [4] (for racemate) |
| logP (Octanol/Water) | -1.0 | [5] (for (S)-baclofen) |
| Solubility | Water: Slightly soluble. Approximately 3.6 mg/mL at 25°C.[6] Methanol: Very slightly soluble.[7] Ethanol: Very slightly soluble.[7] DMSO: >20 mg/mL.[8] 1 M HCl: 50 mg/mL.[9] Dilute NaOH: Soluble.[9] | |
| Melting Point | 208-210°C (for free base) | [9] |
Expert Insight: The zwitterionic nature of the free amino acid, coupled with the hydrochloride salt form, dictates its solubility profile. The pKa values indicate that the compound's ionization state, and therefore its solubility and permeability, will be highly dependent on the pH of the environment. The low logP value suggests high hydrophilicity, which has implications for its ability to cross the blood-brain barrier.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and enantiomeric integrity of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride.
Spectroscopic Analysis
Expected 1H NMR Spectral Features (in D₂O):
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Aromatic Protons: Doublets between δ 7.0-7.5 ppm, corresponding to the protons on the chlorophenyl ring.
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Methine Proton (CH): A multiplet adjacent to the aromatic ring.
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Methylene Protons (CH₂): Diastereotopic protons adjacent to the chiral center and the carboxylic acid, appearing as complex multiplets.
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Aminomethyl Protons (CH₂N): Protons of the aminomethyl group, appearing as multiplets.
A representative 1H NMR spectrum for baclofen can be found for reference[10][11].
Expected 13C NMR Spectral Features (in D₂O):
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Carboxylic Carbon: A signal downfield, typically above δ 170 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the chlorine atom.
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Chiral Methine Carbon: A signal in the aliphatic region.
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Methylene Carbons: Signals corresponding to the methylene groups in the butanoic acid chain.
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Characteristic FT-IR Absorption Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~3400 | N-H stretching (amine hydrochloride) | [12] |
| 2800-3000 | C-H stretching (aliphatic) | [12] |
| ~1700 | C=O stretching (carboxylic acid) | [12] |
| ~1610 | N-H bending (amine) | [13] |
| ~1530 | Aromatic C=C bending | [13] |
| ~1100 | C-Cl stretching | [13] |
These characteristic peaks can be used to confirm the presence of the key functional groups within the molecule[12][13].
Chromatographic Analysis: Enantiomeric Purity
Ensuring the enantiomeric purity of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is critical due to the stereospecificity of its pharmacological activity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.
This protocol is a self-validating system for the determination of the enantiomeric purity of (S)-baclofen hydrochloride.
Instrumentation:
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HPLC system with UV detector
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Chiral column: Phenomenex Chirex 3126 (150 x 4.6 mm, 5 µm) or equivalent[14][15]
Reagents:
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Copper(II) sulfate (CuSO₄)
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Acetonitrile (HPLC grade)
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Sodium acetate (HPLC grade)
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Water (HPLC grade)
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(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride reference standard
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Racemic baclofen hydrochloride reference standard
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase consisting of 0.4 mM CuSO₄ in acetonitrile and 20 mM sodium acetate (17:83, v/v)[14][15]. Filter and degas the mobile phase before use.
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Standard Solution Preparation:
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Prepare a stock solution of the (S)-enantiomer reference standard in the mobile phase.
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Prepare a stock solution of the racemic baclofen hydrochloride reference standard in the mobile phase. This will be used to confirm the resolution of the two enantiomers.
-
-
Sample Preparation: Dissolve the sample of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride in the mobile phase to a known concentration.
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Chromatographic Conditions:
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Analysis:
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Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to ensure adequate separation.
-
Inject the (S)-enantiomer reference standard to confirm the elution order.
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Inject the sample solution.
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-
Data Interpretation: Calculate the enantiomeric excess (% ee) of the sample by integrating the peak areas of the two enantiomers. The % ee is calculated as: [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.
Causality Behind Experimental Choices: The use of a ligand-exchange chiral stationary phase, such as the one described, with a copper(II) salt in the mobile phase is a well-established method for the separation of amino acid enantiomers. The copper ion forms diastereomeric complexes with the enantiomers and the chiral selector on the stationary phase, leading to differential retention and separation.
Pharmacological Profile and Mechanism of Action
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride exerts its pharmacological effects primarily through its action on the GABAB receptor.
GABAB Receptor Agonism
The central nervous system's primary inhibitory neurotransmitter is GABA, which acts on two main receptor types: GABAA and GABAB[18]. (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a selective agonist of the GABAB receptor, which is a G-protein coupled receptor (GPCR)[18]. The (S)-enantiomer is significantly more potent than the (R)-enantiomer in binding to and activating the GABAB receptor.
Signaling Pathway
Activation of the GABAB receptor by (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride initiates a cascade of intracellular events that lead to neuronal inhibition.
Sources
- 1. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. US7824697B2 - High concentration baclofen preparations - Google Patents [patents.google.com]
- 5. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. S(−)-Baclofen =98 HPLC,solid 63701-56-4 [sigmaaldrich.com]
- 9. Baclofen CAS#: 1134-47-0 [m.chemicalbook.com]
- 10. Baclofen(1134-47-0) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 14. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. ijrpb.com [ijrpb.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
